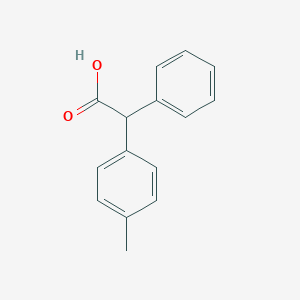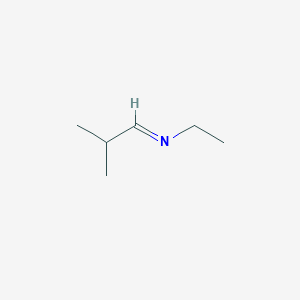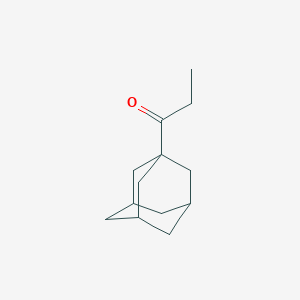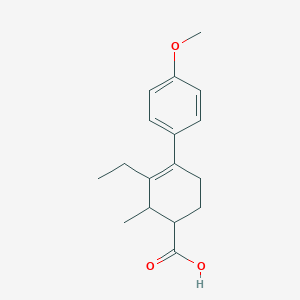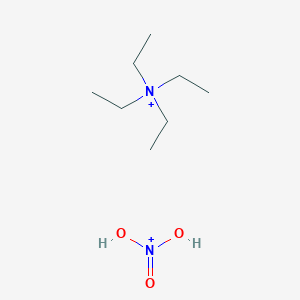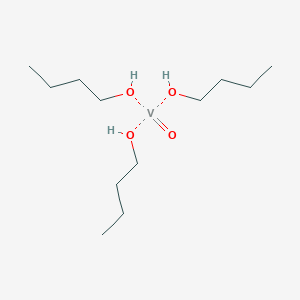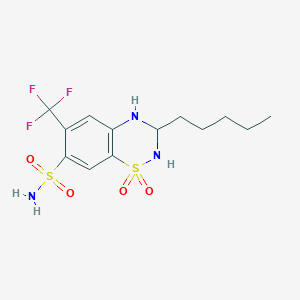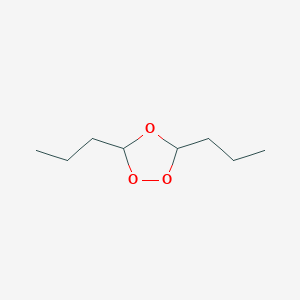
3,5-Dipropyl-1,2,4-trioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dipropyl-1,2,4-trioxolane is a cyclic organic compound with a molecular formula of C9H16O3. It is a colorless liquid that is highly explosive and has a unique odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of 3,5-Dipropyl-1,2,4-trioxolane is not fully understood. However, it is believed to exert its anti-cancer and anti-malarial effects by inducing oxidative stress and damaging DNA in cancer and parasite cells, respectively. Its herbicidal activity is believed to be due to its ability to inhibit photosynthesis in weed species. Its fuel additive properties are believed to be due to its ability to improve the cetane number and reduce the emissions of diesel fuels.
Efectos Bioquímicos Y Fisiológicos
3,5-Dipropyl-1,2,4-trioxolane has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In parasite cells, it has been shown to inhibit the growth and development of the parasite. In weed species, it has been shown to inhibit photosynthesis and reduce plant growth. In diesel fuels, it has been shown to improve combustion efficiency and reduce emissions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-Dipropyl-1,2,4-trioxolane in lab experiments include its high potency, low toxicity, and unique chemical properties. However, its explosive nature and instability make it difficult to handle, store, and transport, which can be a limitation in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 3,5-Dipropyl-1,2,4-trioxolane. In medicine, further studies are needed to determine its efficacy and safety as an anti-cancer and anti-malarial agent. In agriculture, further studies are needed to determine its efficacy and safety as a herbicide. In industry, further studies are needed to determine its potential as a fuel additive and its impact on engine performance and emissions. Additionally, further studies are needed to optimize the synthesis method and improve the stability and handling of the compound.
Métodos De Síntesis
The synthesis of 3,5-Dipropyl-1,2,4-trioxolane can be achieved through several methods, including the reaction of propyl hydroperoxide with acetaldehyde in the presence of a catalyst, the reaction of propene oxide with hydrogen peroxide, and the reaction of 3,5-dipropyl-2,4-dihydroperoxy-6-methyl-1,2,4-triazine with acetic acid. However, the most common method involves the reaction of propyl hydroperoxide with acetaldehyde in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
3,5-Dipropyl-1,2,4-trioxolane has been extensively studied for its potential applications in various fields. In medicine, it has shown promising results as an anti-cancer agent by inducing apoptosis in cancer cells. It has also been studied as an anti-malarial agent, where it has shown potent activity against Plasmodium falciparum, the parasite responsible for causing malaria. In agriculture, it has been studied as a potential herbicide, where it has shown efficacy against various weed species. In industry, it has been studied as a potential fuel additive, where it has shown the ability to improve the combustion efficiency of diesel fuels.
Propiedades
Número CAS |
1696-03-3 |
|---|---|
Nombre del producto |
3,5-Dipropyl-1,2,4-trioxolane |
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
3,5-dipropyl-1,2,4-trioxolane |
InChI |
InChI=1S/C8H16O3/c1-3-5-7-9-8(6-4-2)11-10-7/h7-8H,3-6H2,1-2H3 |
Clave InChI |
XJUNSLOMSQBXGU-UHFFFAOYSA-N |
SMILES |
CCCC1OC(OO1)CCC |
SMILES canónico |
CCCC1OC(OO1)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



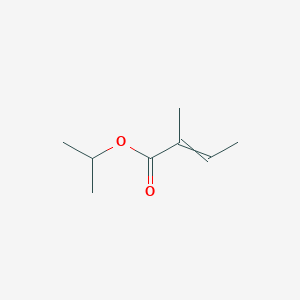
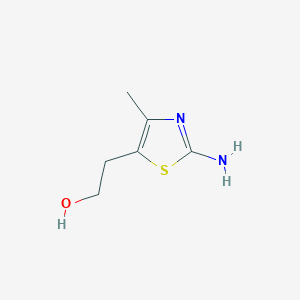
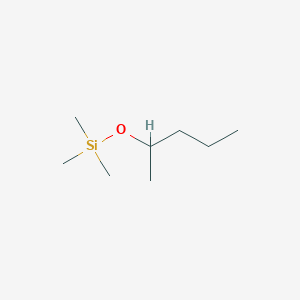
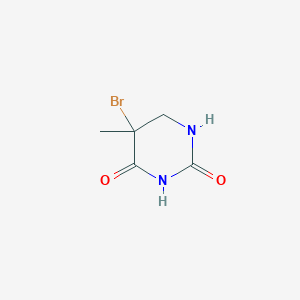

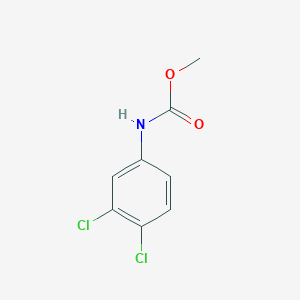
![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)
